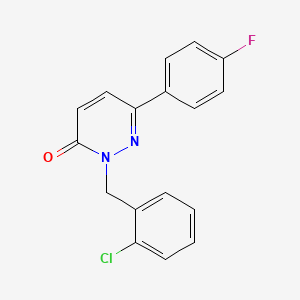
2-chloro-6-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of thiadiazole derivatives, which have been shown to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of 2-chloro-6-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, it has been suggested that it exerts its biological activity by inhibiting the activity of certain enzymes or receptors. For example, it has been reported to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. In addition, it has been suggested that it may inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-chloro-6-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide has been shown to possess a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the intrinsic pathway. In addition, it has been shown to inhibit the migration and invasion of cancer cells by inhibiting the activity of certain matrix metalloproteinases. Moreover, it has been reported to possess antioxidant activity by scavenging free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-6-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the final product is moderate. In addition, it possesses a wide range of biological activities, making it a versatile compound for scientific research. However, there are also some limitations to its use. For example, it may exhibit cytotoxicity towards normal cells, which may limit its use in certain experimental settings. Moreover, its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the research on 2-chloro-6-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide. One potential direction is to investigate its potential applications in the treatment of bacterial infections. Another direction is to explore its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Moreover, it may be worthwhile to investigate its potential applications in combination with other anticancer agents to enhance their efficacy. Finally, further studies are needed to elucidate its mechanism of action and to identify potential targets for its biological activity.
In conclusion, 2-chloro-6-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is a promising compound for scientific research due to its potential applications in various fields, including antimicrobial, anticancer, and anti-inflammatory research. Its synthesis method is relatively straightforward, and it possesses a wide range of biological activities. However, further studies are needed to fully understand its mechanism of action and to identify potential targets for its biological activity.
Métodos De Síntesis
The synthesis of 2-chloro-6-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of o-toluidine with thiosemicarbazide to form 5-(o-tolyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 2-chloro-6-fluorobenzoyl chloride to form the final product. The synthesis method has been reported in the literature, and the yield of the final product is moderate.
Aplicaciones Científicas De Investigación
2-chloro-6-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide has been shown to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has been reported to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, it has been shown to possess cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Moreover, it has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-chloro-6-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3OS/c1-9-5-2-3-6-10(9)15-20-21-16(23-15)19-14(22)13-11(17)7-4-8-12(13)18/h2-8H,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIZNTLGILKOBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,5-dimethoxybenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2660805.png)

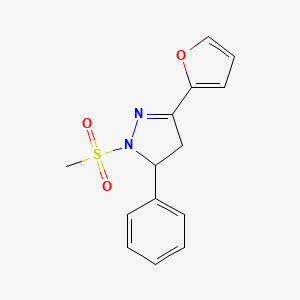
![4-bromo-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate](/img/structure/B2660811.png)
![1-(6-cyclopropylpyridazin-3-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B2660813.png)
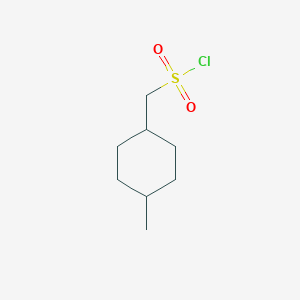
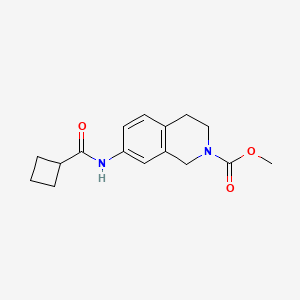
![Benzyl (2-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)amino)-2-oxoethyl)carbamate](/img/structure/B2660817.png)
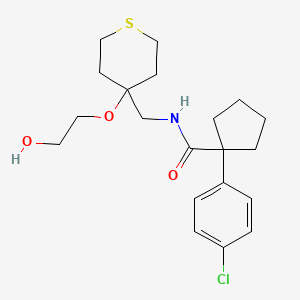
![N-(4-bromo-3-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2660819.png)

![2-[(3-Bromophenoxy)methyl]-5-(difluoromethyl)furan](/img/structure/B2660823.png)
